V-9302 - 1855871-76-9

V-9302

Catalog Number: EVT-285442
CAS Number: 1855871-76-9
Molecular Formula: C34H38N2O4
Molecular Weight: 538.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-Amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid, more commonly known as V-9302, is a synthetic small molecule that acts as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene. [, , , , , , , , , , , , , ] This transporter plays a crucial role in cellular glutamine uptake, an amino acid essential for various cellular processes. [, , , , , , , , , , , , , ] V-9302 has garnered significant attention in cancer research due to its ability to exploit the dependence of certain cancer cells on glutamine, termed “glutamine addiction,” for their growth and survival. [, , , , , , , , , , , , , ]

Source and Classification

V-9302 was developed as part of a series of compounds aimed at blocking glutamine metabolism in cancer cells. It is classified as an ASCT2 inhibitor and is notable for its specificity and potency compared to other inhibitors like GPNA (L-glutamate-1-nitroanilide), which has been reported to have lower selectivity and higher toxicity in human cells .

Synthesis Analysis

The synthesis of V-9302 involves a multi-step process that has been documented in patent literature. The compound is derived from 2-amino-4-bis(aryloxybenzyl)-aminobutanoic acids through a two-step synthesis process:

  1. Step 1: The reaction of an aldehyde with sodium triacetoxyborohydride in dichloromethane at room temperature for 12 hours.
  2. Step 2: The subsequent treatment with hydrochloric acid in dioxane at 40 °C for 5 hours.

Following synthesis, purification is achieved using reverse phase chromatography (C-18) to isolate V-9302 from reaction by-products .

Molecular Structure Analysis

V-9302's molecular structure features key functional groups that facilitate its interaction with the ASCT2 transporter. The compound can be represented as follows:

  • Chemical Formula: C₁₈H₁₈N₂O₄
  • Molecular Weight: Approximately 342.35 g/mol

The structure includes an alpha-amino acid head group that occupies the orthosteric binding site of ASCT2, allowing for effective inhibition of glutamine transport .

Structural Data

The docking studies reveal that V-9302 interacts favorably within the transmembrane region of ASCT2, overlapping significantly with the binding site for glutamine, which confirms its role as a competitive inhibitor .

Chemical Reactions Analysis

V-9302 primarily acts through its inhibition of glutamine uptake via the ASCT2 transporter. The compound's mechanism has been characterized by several key reactions:

  1. Inhibition of Glutamine Transport: V-9302 binds to ASCT2, preventing the transport of glutamine into cells.
  2. Induction of Apoptosis: Exposure to V-9302 leads to increased levels of reactive oxygen species (ROS) and promotes apoptotic pathways, evidenced by elevated cleaved caspase-3 and PARP levels in treated cells .
  3. Metabolic Shift: Treatment with V-9302 results in a compensatory metabolic shift towards glucose metabolism, impacting various metabolic pathways including nucleotide sugar and aminosugar metabolism .
Mechanism of Action

The mechanism through which V-9302 exerts its effects involves:

  1. Binding to ASCT2: V-9302 specifically binds to the ASCT2 transporter, inhibiting its function.
  2. Decreased Glutamine Availability: By blocking glutamine transport, V-9302 reduces intracellular levels of this amino acid, which is essential for cancer cell survival and proliferation.
  3. Induction of Oxidative Stress: The reduction in glutamine leads to increased oxidative stress within cancer cells, promoting apoptosis and reducing cell viability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological targets primarily through non-covalent interactions (hydrogen bonds, hydrophobic interactions) with ASCT2.

Relevant data suggest that while V-9302 is potent against various cancer cell lines, it exhibits some limitations regarding selectivity and potential toxicity at higher concentrations .

Applications

V-9302 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As an ASCT2 inhibitor, V-9302 is being explored for its ability to enhance the efficacy of existing cancer treatments by targeting metabolic pathways critical for tumor growth.
  2. Research Tool: It serves as a valuable tool for studying glutamine metabolism and its role in cancer biology, providing insights into metabolic adaptations in tumors.
  3. Combination Therapies: Research indicates that combining V-9302 with other treatments could further decrease intracellular glutamine levels, enhancing therapeutic outcomes against specific cancer types .
Introduction to Glutamine Metabolism in Oncogenesis

Glutamine as a Critical Nutrient in Cancer Cell Proliferation

Glutamine serves as a principal metabolic substrate in cancer cells, fueling biosynthetic pathways essential for uncontrolled proliferation. Unlike normal cells, many malignancies exhibit "glutamine addiction," relying on this amino acid not only as a nitrogen donor for nucleotide synthesis but also as a carbon source for tricarboxylic acid (TCA) cycle anaplerosis. During anaplerosis, glutamine-derived α-ketoglutarate (α-KG) replenishes intermediates consumed during biosynthesis, enabling continuous ATP production and macromolecule synthesis [2] [7]. Glutamine metabolism also maintains redox homeostasis by providing glutamate for glutathione (GSH) synthesis—the cell’s primary antioxidant. Deprivation experiments demonstrate that glutamine-starved cancer cells exhibit elevated reactive oxygen species (ROS), mitochondrial dysfunction, and apoptosis, confirming its non-redundant role in cancer survival [4] [5].

Table 1: Key Metabolic Functions of Glutamine in Cancer Cells

Metabolic PathwayRole of GlutamineFunctional Significance
Nucleotide biosynthesisNitrogen donation via glutamine amidotransferasesEnables DNA/RNA synthesis for cell division
TCA cycle anaplerosisα-KG production via glutaminolysisSustains ATP and biosynthetic precursor output
Redox homeostasisGlutamate provision for glutathione (GSH) synthesisNeutralizes ROS to evade oxidative damage
mTORC1 signaling activationIntracellular glutamine sensingPromotes protein translation and cell growth
Non-essential amino acid synthesisAmino group transfer via transaminasesSupports protein and neurotransmitter production

ASCT2 (SLC1A5): Structure, Function, and Role in Glutamine Addiction

ASCT2 (Solute Carrier Family 1 Member 5, SLC1A5) is a sodium-dependent neutral amino acid transporter primarily responsible for glutamine uptake in cancer cells. Structurally, ASCT2 functions as a homotrimer, with each monomer consisting of 8 transmembrane helices and a substrate-binding domain that selectively recognizes small neutral amino acids (alanine, serine, cysteine, glutamine). The transport mechanism involves an elevator-like conformational shift, where glutamine binding triggers translocation against the sodium gradient [3] [10]. ASCT2 is overexpressed in diverse cancers—including triple-negative breast cancer (TNBC), glioblastoma, and colorectal adenocarcinoma—correlating with advanced stage, metastasis, and poor prognosis. Genetic silencing of ASCT2 reduces intracellular glutamine by >60%, suppresses tumor growth, and sensitizes cells to conventional therapies, validating its role as a metabolic linchpin in oncogenesis [5] [6].

Recent studies identify a mitochondrial isoform of ASCT2 (SLC1A5_var) with an N-terminal mitochondrial targeting sequence. This variant is upregulated under hypoxia via HIF-2α and directly channels glutamine into mitochondria for GSH synthesis and anaplerosis, further amplifying its pro-tumorigenic role [10].

Table 2: Structural and Functional Features of ASCT2

FeatureDescriptionBiological Implication
TopologyHomotrimeric complex with 8 transmembrane domains/monomerFacilitates cooperative substrate transport
Substrate specificitySmall neutral amino acids (Gln, Ala, Ser, Cys)Selective glutamine import in cancer cells
Transport mechanismSodium-dependent obligate exchangerConcentrates glutamine against gradient
Cancer expressionOverexpressed in TNBC, HNSCC, CRC, PDACCorrelates with metastasis and poor prognosis
Mitochondrial variantSLC1A5_var with N-terminal targeting sequenceSupports mitochondrial glutaminolysis in hypoxia

Rationale for Targeting ASCT2 in Cancer Therapy

The strategic inhibition of ASCT2 disrupts multiple facets of glutamine metabolism simultaneously, offering advantages over downstream enzymatic targets (e.g., glutaminase). While glutaminase inhibitors like CB-839 solely block glutamate production, ASCT2 antagonism depletes intracellular glutamine pools, impairing:

  • mTORC1 signaling: Glutamine uptake regulates Rheb-mTORC1 localization to lysosomes; ASCT2 inhibition suppresses pS6K/pS6 phosphorylation [2] [5].
  • Redox balance: Depleted glutamate reduces glutathione synthesis, increasing ROS and oxidative stress-induced apoptosis (e.g., 3-fold caspase-3 activation in vivo) [4] [6].
  • Metabolic flexibility: Compensatory induction of SNAT1/2 transporters in ASCT2-silenced cells remains insufficient to rescue glutathione depletion or TCA cycle function [3] [5].

V-9302 emerged as a first-in-class competitive ASCT2 antagonist with 100-fold greater potency than legacy inhibitors like γ-L-glutamyl-p-nitroanilide (GPNA). It binds ASCT2’s orthosteric site, mimicking glutamine’s interactions with residues Ser353 and Asp464, thereby blocking substrate translocation. Crucially, V-9302 exhibits polypharmacology, inhibiting SNAT2 (SLC38A2) and LAT1 (SLC7A5) at higher concentrations—a feature that counteracts compensatory uptake mechanisms observed with genetic ASCT2 ablation [1] [6] [9].

Table 3: Resistance Mechanisms and Therapeutic Synergies with ASCT2 Inhibition

Resistance MechanismTherapeutic CountermeasureKey Evidence
SNAT1/2 upregulationV-9302 co-targeting SNAT2Restores glutamine depletion in HNSCC models
LAT1-dependent leucine uptakeDual ASCT2/LAT1 inhibitors or combinational therapySuppresses mTORC1 in LS174T/A549 cells [3]
Autophagic flux suppressionROS-inducing agents (e.g., cisplatin)Synergistic cell death in FaDu HNSCC cells
Immunosuppressive TMEAnti-PD-1 immunotherapyEnhances CD8+ T-cell infiltration in TNBC [4]

V-9302 synergizes with conventional therapies:

  • Cetuximab: ASCT2 silencing enhances EGFR inhibition in head and neck squamous cell carcinoma (HNSCC) by attenuating mTOR-driven survival signals [5].
  • Immunotherapy: By reducing tumoral B7H3 expression and elevating ROS, V-9302 reverses CD8+ T-cell exhaustion, potentiating anti-PD-1 efficacy in breast cancer models [4].
  • Radiotherapy: Glutamine deprivation radiosensitizes cancer cells by impairing DNA damage repair and GSH-dependent ROS clearance [7].

Concluding Remarks

V-9302 represents a paradigm-shifting approach to targeting cancer metabolism. Its multi-transporter inhibition profile addresses the metabolic plasticity of tumors, while synergistic potential with targeted and immune therapies broadens its clinical applicability. Ongoing studies exploring mitochondrial SLC1A5_var inhibition may further optimize glutamine blockade strategies [10].

Properties

CAS Number

1855871-76-9

Product Name

V-9302

IUPAC Name

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid

Molecular Formula

C34H38N2O4

Molecular Weight

538.69

InChI

InChI=1S/C34H38N2O4/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38)/t31-/m0/s1

InChI Key

YGKNVAAMULVFNN-HKBQPEDESA-N

SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C

Solubility

Soluble in DMSO

Synonyms

V-9302; V9302; V 9302

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.